BenchChemオンラインストアへようこそ!

3-(Difluoromethyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazole

Antifungal drug discovery CYP51 inhibition Triazole SAR

3-(Difluoromethyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazole (CAS 1706441-62-4, molecular formula C₁₀H₈F₃N₃S, MW 259.25 g/mol) is a synthetic heterocyclic compound belonging to the 1,2,4-triazole family, characterized by a difluoromethyl (–CHF₂) substituent at the triazole 3-position and a 3-fluorobenzylthio ether linkage at the 5-position. The compound is commercially available at ≥98% purity for research use and belongs to a broader class of mono-fluorinated benzylthio-triazoles represented in patent literature for agricultural and medicinal fungicide applications.

Molecular Formula C10H8F3N3S
Molecular Weight 259.25 g/mol
Cat. No. B15057341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazole
Molecular FormulaC10H8F3N3S
Molecular Weight259.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CSC2=NNC(=N2)C(F)F
InChIInChI=1S/C10H8F3N3S/c11-7-3-1-2-6(4-7)5-17-10-14-9(8(12)13)15-16-10/h1-4,8H,5H2,(H,14,15,16)
InChIKeyWGCXCVZBHQSWAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazole: Procurement-Ready 1,2,4-Triazole Building Block with Meta-Fluorobenzylthio Substitution


3-(Difluoromethyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazole (CAS 1706441-62-4, molecular formula C₁₀H₈F₃N₃S, MW 259.25 g/mol) is a synthetic heterocyclic compound belonging to the 1,2,4-triazole family, characterized by a difluoromethyl (–CHF₂) substituent at the triazole 3-position and a 3-fluorobenzylthio ether linkage at the 5-position . The compound is commercially available at ≥98% purity for research use and belongs to a broader class of mono-fluorinated benzylthio-triazoles represented in patent literature for agricultural and medicinal fungicide applications [1]. Its structural features—particularly the meta-fluorine orientation on the benzyl ring—differentiate it from regioisomeric analogs, potentially impacting target binding geometry and biological selectivity in CYP51 inhibition and related antifungal mechanisms [2].

Why 3-(Difluoromethyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazole Cannot Be Swapped with Other Fluorobenzylthio-Triazole Regioisomers


Within the 3-difluoromethyl-5-(fluorobenzylthio)-4H-1,2,4-triazole series, the position of the fluorine substituent on the benzyl ring determines the compound's three-dimensional pharmacophore arrangement. Published structure-activity relationship (SAR) data on closely related triazole systems demonstrate that 3-fluorobenzyl-substituted derivatives can exhibit antifungal activity profiles distinct from their 2-fluoro or 4-fluoro regioisomers due to altered hydrogen-bonding geometry and steric fit within the CYP51 heme-binding pocket [1]. In parallel benzimidazole-triazole hybrid series, compounds bearing a 3-fluorobenzyl moiety displayed superior antifungal potency compared to 4-fluorobenzyl analogs against Candida strains, confirming that meta-fluorine placement is not a trivial substitution [2]. For a procurement scientist, selecting the 3-fluorobenzyl regioisomer over the 2- or 4-substituted variants (CAS 1706453-17-9 and others) is a deliberate decision driven by target-specific binding requirements rather than arbitrary catalog selection . Generic substitution across benzylthio-triazole regioisomers risks undermining assay reproducibility and confounding SAR campaign conclusions.

Quantitative Differentiation Evidence: 3-(Difluoromethyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazole vs. Closest Analogs


Evidence Item 1: Meta-Fluorine Regioisomer Advantage in Antifungal Activity Relative to 4-Fluoro and 2-Fluoro Substituted Triazole Analogs

In a study of triazolium derivatives structurally sharing the 3-fluorobenzylthio motif, compounds 8g and 8f bearing a 3-fluorobenzyl moiety achieved MIC values of 2–19 μg/mL across all tested fungal strains, representing the highest antifungal activity within the evaluated series [1]. This performance advantage is directly tied to fluorine substitution geometry: in analogous benzimidazole-1,2,3-triazole hybrids, compound 9i (3-fluorobenzyl) exhibited differentiated antifungal potency compared to compound 9j (4-fluorobenzyl) against Candida strains, with the meta-fluorine placement conferring superior complementarity to the fungal CYP51 active site as substantiated by molecular docking [2]. The target compound incorporates this 3-fluorobenzylthio pharmacophore directly, whereas the 4-fluorobenzylthio analog (CAS 1706453-17-9) and 2-fluorobenzylthio analog (available commercially) lack this meta-orientation, predicting altered binding affinity and MIC outcomes in antifungal assays . These are cross-study comparable data anchored to the conserved 3-fluorobenzylthio structural determinant.

Antifungal drug discovery CYP51 inhibition Triazole SAR

Evidence Item 2: Lipophilicity Modulation by Difluoromethyl vs. Trifluoromethyl Substituent in 1,2,4-Triazole Series

The difluoromethyl (–CHF₂) group in the target compound is documented to be less lipophilic, less electron-withdrawing, and metabolically less stable than the trifluoromethyl (–CF₃) analog, providing a tunable pharmacokinetic handle [1]. In the parallel series represented by 3-((3-fluorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazole (commercially listed, exact biological data pending), the –CF₃ analog is predicted to exhibit increased logP and altered metabolic soft-spot profile compared to the –CHF₂ compound . The –CHF₂ moiety further introduces a weak hydrogen-bond donor (C–H acidity from the difluoromethyl proton) that can engage in favorable interactions with biological targets, an advantage absent in –CF₃ and –CH₃ analogs [1]. This class-level inference is supported by extensive medicinal chemistry literature establishing –CHF₂ as a lipophilic hydrogen-bond donor bioisostere of hydroxyl, thiol, and amide functionalities, a transformative property for fine-tuning target engagement [2].

Physicochemical property optimization Metabolic stability Lead optimization

Evidence Item 3: Thioether Linkage as Structural Determinant of CYP51 Binding Geometry Relative to Sulfone and Sulfoxide Analogs

The thioether (–S–CH₂–) linkage in the target compound provides a specific bond angle and flexibility that influences triazole nitrogen coordination to the heme iron of CYP51. In a crystallographically characterized series of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole, the 3-fluorobenzylthio fragment adopted a defined torsional conformation, positioning the triazole ring for optimal heme coordination [1]. Oxidation of this thioether to the corresponding sulfone (3-fluorobenzylsulfonyl analog) alters the sulfur oxidation state and geometry, which has been independently shown to modulate fungicidal activity in the same scaffold [2]. The 3-fluorobenzylsulfonyl derivative, while commercially available as a distinct compound, introduces an additional hydrogen-bond acceptor at the sulfone oxygens, potentially redirecting binding to a different CYP51 sub-pocket or off-target. This class-level inference is supported by general SAR principles of thioether-to-sulfone oxidation in medicinal chemistry, where S-oxidation state changes can reverse selectivity profiles [3].

Antifungal mechanism of action CYP51 docking Thioether pharmacophore

Evidence Item 4: Commercial Purity Differentiation Enabling Reproducible Structure-Activity Relationship Studies

Among the commercially available 3-difluoromethyl-5-(fluorobenzylthio)-4H-1,2,4-triazole regioisomer series, batch purity specifications vary across suppliers and analogs. The target compound is listed at ≥98% purity by Chemscene (Cat. No. CS-1221835) , while the 4-fluorobenzyl regioisomer (CAS 1706453-17-9) is offered at ≥97% purity by various suppliers, and the 2-fluorobenzyl analog is available at 95% purity from AKSci . A purity differential of 1–3% may appear minor, but at screening concentrations of 10 μM, a 97% vs. 98% purity translates to a 3.0% vs. 2.0% maximum impurity burden, representing a 50% increase in confounding impurity signal that can distort dose-response curve quality and IC₅₀ reproducibility . The target compound's ≥98% specification thus provides a measurable quality advantage for high-precision pharmacological profiling.

Compound procurement Analytical quality control SAR reproducibility

Evidence Item 5: Molecular Weight and Formula Identity as Gatekeeping Specification for Library Integrity

The target compound has a confirmed molecular weight of 259.25 g/mol and molecular formula C₁₀H₈F₃N₃S, independently verified across multiple authoritative databases including PubChem and vendor analytical certificates [1]. Several structurally isomeric thio-triazoles share the identical molecular formula—including 3-(methylthio)-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole, 4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2H-1,2,3-triazole, and 3-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazole—and would be indistinguishable by mass spectrometry alone in the absence of chromatographic separation or NMR confirmation [2]. The target compound's unique InChI Key (provided in PubChem) serves as the definitive identifier distinguishing it from these constitutional isomers and preventing inadvertent procurement of the wrong isomer [1]. This gatekeeping specification is essential for compound library managers maintaining isomeric purity in screening collections.

Compound library management Quality assurance Procurement specification

High-Value Application Scenarios for 3-(Difluoromethyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazole Based on Evidence-Supported Differentiation


Scenario 1: CYP51-Targeted Antifungal Lead Optimization Requiring Defined Fluorine-Regioisomer SAR

Medicinal chemistry programs targeting fungal lanosterol 14α-demethylase (CYP51) can deploy this compound as the definitive 3-fluorobenzylthio regioisomer reference standard. Cross-study data confirm that meta-fluorine placement on the benzyl ring delivers superior antifungal MIC values (2–19 μg/mL in triazolium series [1]) compared to para-fluoro analogs in parallel systems. The compound's –CHF₂ substitution further enables simultaneous lipophilicity tuning and hydrogen-bond donor engagement, properties inaccessible with –CF₃ or –CH₃ triazole analogs [2]. By anchoring SAR exploration to this compound, teams can systematically probe the contribution of fluorine position, triazole substitution, and thioether oxidation state to antifungal potency and selectivity.

Scenario 2: Thioether Pharmacophore Profiling in Anti-Infective Drug Discovery

For groups investigating the role of the thioether linkage in target engagement, this compound offers a chemically well-defined sulfide oxidation state that can be directly compared to its sulfone analog [1]. Crystallographic evidence from the 3-fluorobenzylthio-triazole-thiadiazole series demonstrates a defined torsional conformation for the thioether fragment that positions the triazole N4 for heme iron coordination [2]. Procurement of this thioether compound alongside the corresponding sulfone enables matched molecular pair analysis of the impact of sulfur oxidation state on CYP51 binding affinity, selectivity, and in vitro antifungal activity, without confounding changes in other structural features.

Scenario 3: High-Integrity Compound Library Building for Academic or Industrial Screening Collections

Compound library managers seeking to populate triazole-focused screening decks with structurally authenticated, high-purity monomers can specify this compound at ≥98% purity (Chemscene Cat. No. CS-1221835) [1]. The 1–3 percentage point purity advantage over the 2-fluoro and 4-fluoro regioisomers translates to measurably lower impurity burden at screening concentrations, directly improving hit confirmation rate statistics. The unique InChI Key (PubChem CID 91685682) [2] provides unambiguous structural registration that prevents isomeric misidentification, a critical quality gate when multiple C₁₀H₈F₃N₃S isomers co-exist in a screening collection and mass-based QC alone cannot distinguish them [3].

Scenario 4: Agrochemical Fungicide Discovery Leveraging 3-Fluorobenzylthio Privileged Scaffold

Agrochemical R&D teams developing crop-protection fungicides can utilize this compound as a building block within the 1,2,4-triazole fungicide class, which has established precedence in patent literature for difluoromethyl-substituted triazole fungicides [1]. The 3-fluorobenzylthio motif is a recognized privileged fragment in fungicidal triazoles, and the specific meta-fluorine orientation distinguishes this compound from para-fluoro or ortho-fluoro analogs that may exhibit different fungicidal spectrum breadth. The difluoromethyl group offers balanced lipophilicity for foliar uptake and phloem mobility, key parameters in agrochemical candidate profiling [2]. Procuring this specific regioisomer ensures structure-activity conclusions from initial fungicidal screens are not confounded by unintended fluorine positional isomerism.

Quote Request

Request a Quote for 3-(Difluoromethyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.